![molecular formula C15H16N2O2S2 B2954925 2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941883-35-8](/img/structure/B2954925.png)
2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anticancer Agents
Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to inhibit various biological pathways involved in cancer progression . The ethylthio group in the phenylacetamido moiety could potentially enhance the lipophilicity and thus the cell membrane permeability of the compound, making it a valuable candidate for anticancer drug design.
Anti-Atherosclerotic Agents
Compounds like “2-(2-(4-(Ethylthio)phenyl)acetamido)thiophene-3-carboxamide” have been used in the synthesis of anti-atherosclerotic agents . Their structural framework allows for interaction with biological targets that play a role in the development of atherosclerosis, a leading cause of cardiovascular diseases.
Metal Complexing Agents
Thiophene derivatives act as metal complexing agents due to the presence of sulfur, which can bind to metals . This property is significant in the development of new materials and catalysts that can be used in various industrial applications.
Development of Insecticides
The structural complexity and biological activity of thiophene derivatives make them suitable candidates for the development of insecticides . The ethylthio group may contribute to the selectivity and potency of the compound against specific insect targets.
Organic Semiconductors
Thiophene-based molecules play a prominent role in the advancement of organic semiconductors . They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Antimicrobial Properties
Thiophene derivatives exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics . The compound could be explored for its efficacy against resistant strains of bacteria and other microorganisms.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-(4-ethylsulfanylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-2-20-11-5-3-10(4-6-11)9-13(18)17-15-12(14(16)19)7-8-21-15/h3-8H,2,9H2,1H3,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYNNYWXDSZLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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